Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone - 1797084-32-2

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone

Catalog Number: EVT-3025373
CAS Number: 1797084-32-2
Molecular Formula: C20H16N2O2
Molecular Weight: 316.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pyrazoline derivatives []: This paper describes the synthesis of pyrazoline derivatives using conventional and microwave irradiation methods. The microwave irradiation method proved advantageous, offering higher yields, environmental friendliness, and reduced reaction times.
  • Naphtho[1′,2′:4,5]imidazo[1,2‐a]pyridin-5-yl(aryl)methanones []: This paper outlines a one-pot synthesis of these compounds using sequential Sonogashira coupling and trifluoroacetic acid-promoted alkyne-carbonyl metathesis. This method demonstrated broad functional group tolerance and achieved good to excellent yields.
  • Azetidinone derivatives []: This paper details the synthesis of azetidinone derivatives starting with a compound containing an imine group (C=N). Reacting this compound with 2-chloroacetyl chloride in the presence of triethylamine yielded the desired azetidinone derivatives.

Medicinal Chemistry:

  • [1,2,3]triazolo[4,5-c]pyridines as P2X7 antagonists []: This paper describes the synthesis and preclinical profiling of a P2X7 antagonist clinical candidate based on a [, , ]triazolo[4,5-c]pyridine scaffold. This finding highlights the potential of related heterocyclic systems for targeting specific receptors.
  • Pyridine derivatives as antifungal agents []: This research focuses on the synthesis and evaluation of pyridine derivatives as antifungal agents targeting the biosynthesis of glycosylphosphatidylinositol (GPI)‐anchored proteins in fungi. The success of this strategy suggests exploring similar modifications for developing novel antifungal compounds.
  • 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as LOXL2 inhibitors []: This study identifies potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in extracellular matrix remodeling. Targeting LOXL2 is a promising strategy for treating fibrosis.

Antimicrobial Activity:

  • [2-(Substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones []: This study reports the synthesis and antimicrobial screening of these compounds. Notably, compound 11 displayed twice the potency of the standard drug ciprofloxacin against tested bacterial strains, demonstrating the significant antimicrobial potential of similar structures.
  • s-Triazine-Based Thiazolidinones []: This paper describes the synthesis and evaluation of novel thiazolidinone derivatives possessing s-triazine moieties for their antimicrobial activity. The successful development of these compounds as antimicrobial agents encourages further exploration of structurally similar scaffolds.

Anticancer Activity:

  • Imidazo[1,2‐a]pyridine‐isoquinoline derivatives as EGFR inhibitors []: This study investigated the anticancer activity of synthesized imidazo[1,2‐a]pyridine‐isoquinoline hybrids against human breast cancer cell lines. Several compounds displayed higher activity than the reference drug erlotinib, particularly those targeting the tyrosine kinase EGFR.
  • Pyridine containing 1,3,4-oxa/thiadiazol, pyrazole, and other derivatives []: This research focused on synthesizing novel pyridine derivatives with various heterocyclic rings to evaluate their in vitro anticancer activity against liver, colon, and breast cancer cell lines. This approach highlights the importance of exploring diverse heterocyclic modifications for enhancing anticancer potential.

Anti-inflammatory Activity:

  • Pyrazoline derivatives []: This paper explores the synthesis and biological evaluation of novel pyrazoline derivatives. Notably, compounds 4b and 4e demonstrated significant in vivo anti-inflammatory activity.

Receptor Pharmacology:

  • 5-HT1A receptor-biased agonists []: This study focuses on developing aryloxyethyl derivatives as "biased agonists" of the serotonin 5-HT1A receptor, selectively activating specific signaling pathways to achieve desired therapeutic effects.
  • P2X7 receptor antagonists [, ]: These papers delve into the development of small-molecule antagonists targeting the P2X7 receptor, a promising target for treating inflammatory and neurological disorders.
  • Orexin receptor antagonists [, ]: These studies investigate the pharmacological profile of dual orexin receptor antagonists like almorexant, highlighting their potential for treating sleep disorders by blocking both orexin receptor subtypes.
  • c-Met inhibitors [, ]: These papers describe the development of potent and selective inhibitors of the c-Met receptor tyrosine kinase, a promising target for cancer therapy.
  • EGFR inhibitors []: This study focuses on imidazo[1,2‐a]pyridine‐isoquinoline derivatives as potent EGFR inhibitors, showcasing their potential for treating EGFR-driven cancers.
  • Bcl-2 inhibitors [, , ]: These papers highlight the development of selective Bcl-2 inhibitors like venetoclax (ABT-199), showcasing their potential for treating hematologic malignancies by inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR):

  • Hybrid ortho/allosteric ligands for the adenosine A(1) receptor []: This study investigated bivalent ligands with varying linker lengths to probe the allosteric site on the A(1) receptor. This approach highlights the importance of understanding the spatial relationships between different pharmacophores for optimal receptor binding.
  • Thermally activated delayed fluorescence emitters []: This paper explores the impact of structural modifications on the photoluminescence properties of TADF emitters. The findings demonstrate that even subtle changes, like replacing a phenyl group with a pyridine ring, can significantly influence the performance of these materials.

Pharmacokinetics and Metabolism:

  • Metabolism and Disposition of Venetoclax []: This paper thoroughly investigates the metabolism and disposition of venetoclax, a Bcl-2 inhibitor, in humans. The study identifies major metabolic pathways, including oxidation, sulfation, and nitro reduction, highlighting potential metabolic hotspots within similar chemical structures.
  • Virtual screening of novel compounds as potential ER-alpha inhibitors []: This study utilized virtual screening to identify potential ER-alpha inhibitors from a database of compounds. This approach, coupled with docking studies, helps prioritize promising candidates for further experimental validation.
  • Microwave Assisted Synthesis and Docking Studies of Pyrazoline Derivatives []: This paper employed molecular docking studies alongside biological data to understand the binding interactions of synthesized pyrazoline derivatives with their target proteins, providing valuable insights for further structural optimization.

Crystal Structure Analysis:

  • Crystal structure of (2-{3-[4-(4′-cyanobiphenyl-4-yloxy)butoxy]pyridin-2-yl-κN}-5-(dodecyloxy)phenyl-κC 1)(9-oxotetracos-7-en-7-olato-κ2 O,O′)platinum(II) []: This paper reports the crystal structure of a platinum(II) complex, revealing key structural details like the dihedral angles between different rings within the molecule.
  • Crystal structure of methanone []: This study presents the crystal structure of a small heterocyclic analogue, highlighting the presence of disorder within the molecule and its impact on structural analysis.

Properties

CAS Number

1797084-32-2

Product Name

Indolin-1-yl(3-(pyridin-2-yloxy)phenyl)methanone

IUPAC Name

2,3-dihydroindol-1-yl-(3-pyridin-2-yloxyphenyl)methanone

Molecular Formula

C20H16N2O2

Molecular Weight

316.36

InChI

InChI=1S/C20H16N2O2/c23-20(22-13-11-15-6-1-2-9-18(15)22)16-7-5-8-17(14-16)24-19-10-3-4-12-21-19/h1-10,12,14H,11,13H2

InChI Key

NFBUPPKTQRKCDI-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.